5'-O-DMT-2'-O-iBu-N-Bz-Guanosine
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Overview
Description
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is a chemically modified nucleoside used primarily for silyl protection of ribonucleosides . This compound is characterized by its complex structure, which includes a dimethoxytrityl (DMT) group at the 5’ position, an isobutyryl (iBu) group at the 2’ position, and a benzoyl (Bz) group at the N position of guanosine .
Preparation Methods
The synthetic route typically starts with guanosine, which undergoes selective protection of the 5’ hydroxyl group with a dimethoxytrityl (DMT) group . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the protection and deprotection steps .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves its role as a protected nucleoside. The protective groups (DMT, iBu, and Bz) prevent unwanted reactions at specific positions of the guanosine molecule, allowing for selective modifications and interactions . The molecular targets and pathways involved include nucleic acid synthesis and repair mechanisms .
Comparison with Similar Compounds
5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is unique due to its specific combination of protective groups. Similar compounds include:
5’-O-DMT-2’-O-TBDMS-ibu-rG: Another protected guanosine derivative with a tert-butyldimethylsilyl (TBDMS) group instead of the isobutyryl group.
5’-O-DMT-N2-ibu-dG: A deoxyguanosine derivative with similar protective groups.
These compounds share similar protective strategies but differ in the specific groups used and their applications .
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNKJFOIJGYRG-CJEGOSRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H51N5O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472584 |
Source
|
Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81279-39-2 |
Source
|
Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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